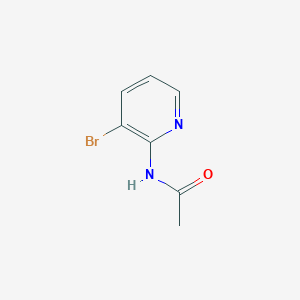

N-(3-bromopyridin-2-yl)acetamide

Descripción general

Descripción

N-(3-bromopyridin-2-yl)acetamide is a chemical compound that is part of a broader class of compounds known as acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring, in this case, a pyridine ring substituted with a bromine atom. While the specific compound N-(3-bromopyridin-2-yl)acetamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including as antiallergic agents and anticancer drugs .

Synthesis Analysis

The synthesis of related N-(pyridin-yl)acetamides typically involves the formation of an amide bond between an acetic acid derivative and an amine. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of the corresponding acids with 4-aminopyridine . Similarly, N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under metal-free conditions . These methods could potentially be adapted for the synthesis of N-(3-bromopyridin-2-yl)acetamide by using the appropriate starting materials and reaction conditions.

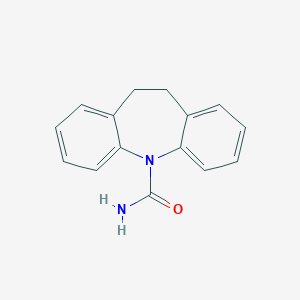

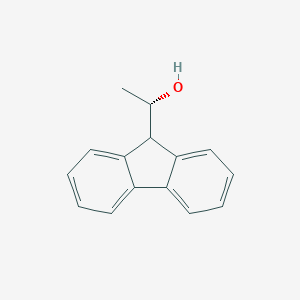

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and IR spectroscopy, as well as by X-ray crystallography . These techniques can provide detailed information about the molecular geometry, intermolecular interactions, and electronic structure of the compound. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using X-ray crystallography, revealing intermolecular hydrogen bonds .

Chemical Reactions Analysis

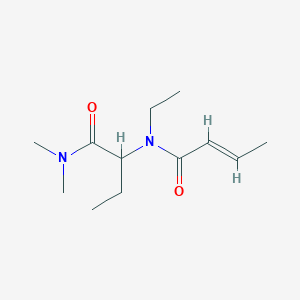

Acetamide derivatives can participate in various chemical reactions, including addition and substitution reactions. For instance, N-bromoacetamide was used to introduce bromine and an acetamido group across an olefinic double bond . The reactivity of N-(3-bromopyridin-2-yl)acetamide would likely be influenced by the electron-withdrawing effect of the bromine atom, which could affect its participation in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the aromatic ring can significantly alter these properties. Computational approaches, such as density functional theory (DFT), can be used to predict the properties of these compounds and to understand the effect of different substituents on their stability and reactivity .

Aplicaciones Científicas De Investigación

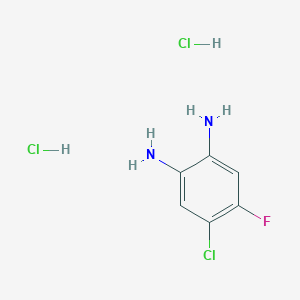

Synthesis of Antimicrobial Agents

N-(3-bromopyridin-2-yl)acetamide has been employed in the synthesis of novel sulphonamide derivatives, demonstrating significant antimicrobial activity. The study explored its reactivity towards nitrogen-based nucleophiles, resulting in compounds with promising antimicrobial properties. Computational calculations supported the experimental findings, indicating a correlation between structure and activity (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Molecular Docking and Density Functional Theory Studies

The compound has also been the focus of molecular docking and density functional theory studies to understand its potential as a lead compound in drug discovery. For instance, N-(5-aminopyridin-2-yl)acetamide, a closely related molecule, underwent conformational analysis and molecular docking to explore its antidiabetic potential against diabetic nephropathy (R. M. Asath et al., 2016).

Coordination Chemistry and Ligand Design

In coordination chemistry, N-(3-bromopyridin-2-yl)acetamide derivatives have been used to design ligands for copper(II) complexes. These studies provide insights into how substituents on the pyridine ring influence the coordination geometry and properties of the complexes, crucial for developing metal-based drugs or catalytic systems (A. I. Smolentsev, 2017).

Synthesis of Corrosion Inhibitors

The compound's utility extends beyond biomedical applications to materials science, where it has been used in synthesizing derivatives that act as corrosion inhibitors. These compounds offer protective benefits for metals, highlighting the compound's versatility in synthesizing materials with practical industrial applications (A. Yıldırım & M. Cetin, 2008).

Development of Anticancer and Antitumor Agents

Research has also focused on creating N-(3-bromopyridin-2-yl)acetamide derivatives for anticancer and antitumor applications. These studies involve synthesizing novel compounds and evaluating their efficacy against various cancer cell lines, contributing valuable insights into the development of new cancer therapies (Zhilin Wu et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

N-(3-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMIXVYAZYQKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356053 | |

| Record name | N-(3-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromopyridin-2-yl)acetamide | |

CAS RN |

155444-28-3 | |

| Record name | N-(3-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)

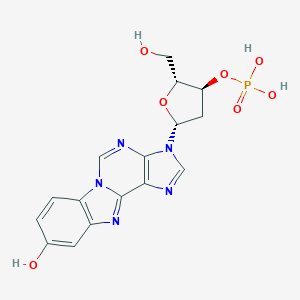

![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)